Regioisomeric Identity Dictates Synthetic Utility: The 5-yl vs 4-yl Position
The target compound is structurally defined by the aldehyde moiety at the 5-position of the 1,2,3-thiadiazole ring. This contrasts with its 4-yl isomer, where the same sidechain is attached at the 4-position, generating a different molecule with a distinct CAS number (1935619-63-8) . While both share the formula C7H10N2OS and mass 170.23 g/mol, the electronic nature of the C5-substituent is a critical determinant of reactivity in denitrogenative transannulation reactions, directly influencing the regioisomeric outcome of synthesized thiophene products [1]. The 5-yl isomer provides a specific electronic environment that cannot be replicated by the 4-yl or 3-yl isomers.
| Evidence Dimension | Structural Isomerism / Regiochemistry |
|---|---|
| Target Compound Data | Substitution at the 5-position of the 1,2,3-thiadiazole ring. |
| Comparator Or Baseline | Substitution at the 4-position (CAS 1935619-63-8) and 3-position of a 1,2,5-thiadiazole ring (CAS 1935529-55-7). |
| Quantified Difference | Qualitative difference: Complete change in molecular topology and electronic properties, leading to divergent downstream reactivity [1]. |
| Conditions | Structural elucidation by standard analytical methods (NMR, MS). Reactivity context from Rh(I)-catalyzed intermolecular transannulation studies. |
Why This Matters
Procurement of the correct isomer is non-negotiable for intended synthetic pathways, especially in pharmaceutical R&D where regioisomeric impurities can lead to failed reactions or different biological outcomes.
- [1] Tokareva, M.A. et al., 'The Influence of C5-Substituents on the Regioselectivity of Rh(I)-Catalyzed Intermolecular Transannulation of 1,2,3-Thiadiazoles with Phenylacetylene', *Chemistry of Heterocyclic Compounds*, 2021. View Source
